N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide
Description
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenyl ring substituted with a cyclohexyl group
Properties
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-21(16-5-3-2-4-6-16)26(23,24)17-9-7-14(8-10-17)20-18(22)11-15-12-25-13-19-15/h7-10,12-13,16H,2-6,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWBNFHEFIDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the phenyl ring and the sulfonamide group. The cyclohexyl group is then added through a substitution reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide exerts its effects is related to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound shares a similar core structure but differs in the substituents on the phenyl and thiazole rings.
2,4-Disubstituted thiazoles: These compounds also feature the thiazole ring and exhibit a range of biological activities.
Uniqueness
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1,3-thiazol-4-yl)acetamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
